Regioisomeric Differentiation: 8-Position Halogen Substitution Reduces P2Y6 Receptor Affinity Relative to 6-Position Halogen Substitution
SAR studies on multiply substituted 2H-chromene derivatives reveal that halogen substitution at the 8-position reduces P2Y6 receptor affinity compared to 6-position substitution [1]. While 6-chloro (12) and 6-fluoro (11) analogues displayed enhanced potency with IC50 values in the 1–2 µM range, similar halogen substitution at the 8-position reduced affinity, demonstrating the non-interchangeability of regioisomers in this pharmacologically relevant assay system [1]. The target compound 8-bromo-6-chloro-2H-chromene-3-carbonitrile bears chlorine at the 6-position and bromine at the 8-position, representing a distinct substitution pattern from the optimized 6-halogen-only series [1].
| Evidence Dimension | P2Y6 receptor antagonist potency (human receptor, IC50) |
|---|---|
| Target Compound Data | Not directly tested; compound features 6-chloro and 8-bromo substitution pattern |
| Comparator Or Baseline | 6-chloro analogue 12: IC50 = 1–2 µM; 6-fluoro analogue 11: IC50 = 1–2 µM |
| Quantified Difference | Substitution at 8-position (vs. 6-position) reduces affinity; 6-chloro and 6-fluoro show enhanced potency relative to other halogens |
| Conditions | Human P2Y6R-expressing astrocytoma cells; Ca2+ transient antagonism assay induced by native agonist UDP |
Why This Matters
This SAR data informs researchers that the 8-bromo-6-chloro substitution pattern is structurally distinct from the potency-optimized 6-halogen-only series and may be selected when different receptor selectivity profiles or scaffold diversification are desired.
- [1] Jung YH, Shah Q, Lewicki SA, et al. Synthesis and pharmacological characterization of multiply substituted 2H-chromene derivatives as P2Y6 receptor antagonists. Bioorg Med Chem Lett. 2022;75:128982. doi:10.1016/j.bmcl.2022.128982 View Source
